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molecular formula C9H13NOS B8554823 [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol

Cat. No. B8554823
M. Wt: 183.27 g/mol
InChI Key: SWXORFHOLPJLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455548B2

Procedure details

A mixture of 3.5 g (15.7 mmol) of 1-allyl-3-(SR)-hydroxymethyl-4-(RS)-(3-thienyl)pyrrolidine and 400 mg (0.43 mmol) of Wilkinson's catalyst [Rh(PPh3)3Cl] in 200 mL of an 85% solution of CH3CN and water was heated to 90° C. and stirred for 3 h. The reaction mixture was cooled to rt and concentrated to give the title compound which was used without further purification.
Name
1-allyl-3-(SR)-hydroxymethyl-4-(RS)-(3-thienyl)pyrrolidine
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:8][CH:7]([C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)[CH:6]([CH2:14][OH:15])[CH2:5]1)C=C.CC#N>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh].O>[OH:15][CH2:14][CH:6]1[CH:7]([C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)[CH2:8][NH:4][CH2:5]1 |f:2.3.4.5.6|

Inputs

Step One
Name
1-allyl-3-(SR)-hydroxymethyl-4-(RS)-(3-thienyl)pyrrolidine
Quantity
3.5 g
Type
reactant
Smiles
C(C=C)N1CC(C(C1)C1=CSC=C1)CO
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Name
Quantity
400 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1CNCC1C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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